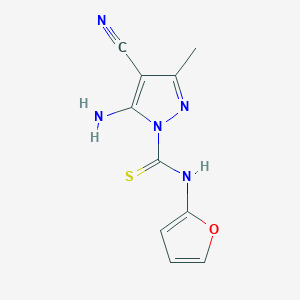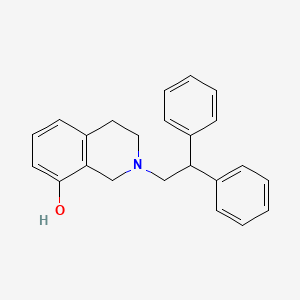![molecular formula C11H7Cl2N5 B14206473 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine CAS No. 830347-31-4](/img/structure/B14206473.png)
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is a chemical compound that belongs to the class of pyrimido[4,5-B]quinolines. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry. The compound’s structure includes a pyrimidoquinoline core with chlorine atoms at positions 5 and 8, and amino groups at positions 2 and 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine typically involves multi-component reactions. One common method is the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is carried out in chloroform under reflux conditions . The use of organic catalysts like trityl chloride is advantageous due to their stability, insensitivity to moisture and oxygen, and low toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Green chemistry techniques, such as the use of environmentally friendly solvents and catalysts, are also employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms at positions 5 and 8 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as tyrosine kinases and tyrosyl-DNA phosphodiesterase II, which are involved in cell signaling and DNA repair . By inhibiting these enzymes, the compound can induce apoptosis, repair DNA damage, and cause cell cycle arrest, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[4,5-B]quinoline derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
5-Deazaflavins: These compounds are structurally related to pyrimido[4,5-B]quinolines and have similar biological activities.
Uniqueness
5,8-Dichloropyrimido[4,5-B]quinoline-2,4-diamine is unique due to the presence of chlorine atoms at positions 5 and 8, which can influence its reactivity and biological activity.
Propriétés
Numéro CAS |
830347-31-4 |
|---|---|
Formule moléculaire |
C11H7Cl2N5 |
Poids moléculaire |
280.11 g/mol |
Nom IUPAC |
5,8-dichloropyrimido[4,5-b]quinoline-2,4-diamine |
InChI |
InChI=1S/C11H7Cl2N5/c12-4-1-2-5-6(3-4)16-10-7(8(5)13)9(14)17-11(15)18-10/h1-3H,(H4,14,15,16,17,18) |
Clé InChI |
PAGTZSWCGILBQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C3C(=C2Cl)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


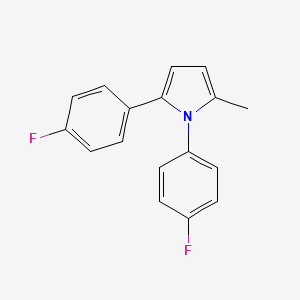
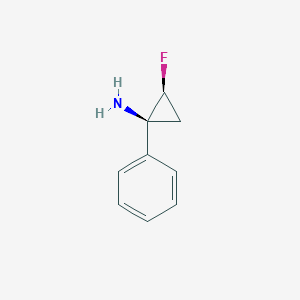
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
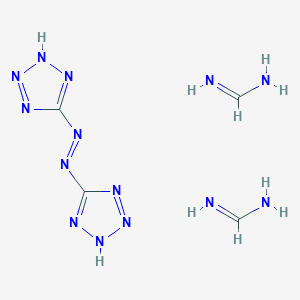
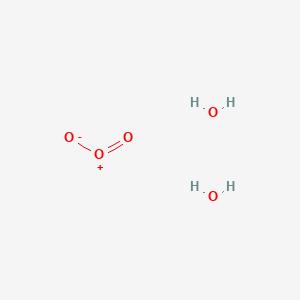
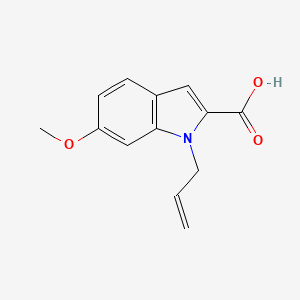
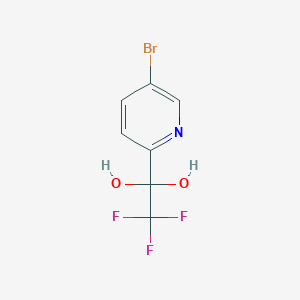
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
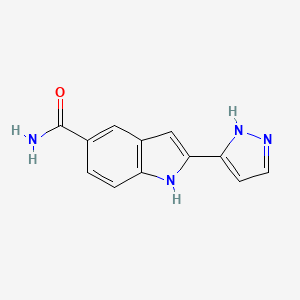
![5-Chloro-N-[2,4-di(methanesulfonyl)phenyl]-2-hydroxybenzamide](/img/structure/B14206451.png)
![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)

